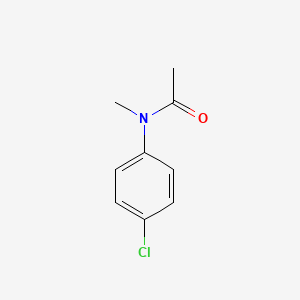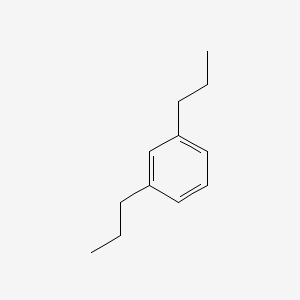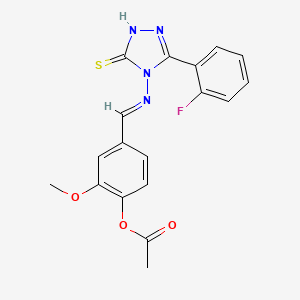
2-(Chloromethyl)-2-methyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-2-methyl-1,3-dioxolane is an organic compound with the molecular formula C5H9ClO2 It is a chlorinated derivative of 1,3-dioxolane, featuring a chloromethyl group attached to the dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)-2-methyl-1,3-dioxolane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-dioxolane with chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc chloride. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 25°C.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, allows for large-scale production. The final product is usually purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other functional groups.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, resulting in the formation of 2-methyl-1,3-dioxolane.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include amines, ethers, and thioethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: The major product is 2-methyl-1,3-dioxolane.
科学的研究の応用
2-(Chloromethyl)-2-methyl-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the modification of polymers to introduce functional groups that enhance their properties.
Biological Studies: It is employed in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of 2-(Chloromethyl)-2-methyl-1,3-dioxolane primarily involves its reactivity towards nucleophiles. The chloromethyl group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new covalent bonds. This reactivity is exploited in various chemical transformations, enabling the synthesis of diverse compounds.
類似化合物との比較
Similar Compounds
2-Methyl-1,3-dioxolane: Lacks the chloromethyl group, making it less reactive towards nucleophiles.
2-(Bromomethyl)-2-methyl-1,3-dioxolane: Similar structure but with a bromomethyl group, which is more reactive than the chloromethyl group.
2-(Hydroxymethyl)-2-methyl-1,3-dioxolane: Contains a hydroxymethyl group, making it more hydrophilic and less reactive towards nucleophiles.
Uniqueness
2-(Chloromethyl)-2-methyl-1,3-dioxolane is unique due to its balanced reactivity and stability. The chloromethyl group provides sufficient electrophilicity for nucleophilic substitution reactions while maintaining stability under various conditions. This makes it a versatile intermediate in organic synthesis and industrial applications.
特性
CAS番号 |
4469-49-2 |
|---|---|
分子式 |
C5H9ClO2 |
分子量 |
136.58 g/mol |
IUPAC名 |
2-(chloromethyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C5H9ClO2/c1-5(4-6)7-2-3-8-5/h2-4H2,1H3 |
InChIキー |
VBGCEKQIYVBVEH-UHFFFAOYSA-N |
正規SMILES |
CC1(OCCO1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12009261.png)
![4-{4-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B12009271.png)


![3-ethyl-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12009284.png)




![2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-sec-butylphenyl)acetamide](/img/structure/B12009317.png)

![3-iodo-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B12009338.png)


